

Application Note: Quantitative Analysis of N-Nitrosoanatabine-d4 in Cigarette Smoke Condensates

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Compound of Interest		
Compound Name:	N-Nitrosoanatabine-d4	
Cat. No.:	B562027	Get Quote

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Introduction

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) recognized as a significant carcinogen present in tobacco products and their smoke.[1][2] Accurate and sensitive quantification of TSNAs in cigarette smoke is crucial for toxicological risk assessment and in the development of potentially reduced-exposure tobacco products. This application note details a robust and sensitive method for the quantitative analysis of N-Nitrosoanatabine in cigarette smoke condensates utilizing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of the deuterated internal standard, **N-Nitrosoanatabine-d4** (NAT-d4), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

This method provides a streamlined workflow, from sample collection on Cambridge filter pads to final quantification, offering high sensitivity and selectivity for the analysis of N-Nitrosoanatabine. The protocol is designed to be readily implemented in a laboratory setting equipped with standard LC-MS/MS instrumentation.

Quantitative Data Summary



The performance of the LC-MS/MS method for the quantification of tobacco-specific nitrosamines, including N-Nitrosoanatabine, is characterized by its low detection limits and broad linear range, making it suitable for trace-level analysis in complex matrices like cigarette smoke condensate.

Parameter	Value	Reference
Limit of Detection (LOD)	0.003 - 0.1 ng/mL	[5][6][7]
Limit of Quantitation (LOQ)	0.01 - 3 ng/g	[1]
Linear Calibration Range	0.2 - 250 ng/mL	[3][4]
Intra-day Precision (%RSD)	3.3% - 8.5%	[7]
Inter-day Precision (%RSD)	2.3% - 10.1%	[7]
Recovery	89.1% - 104.9%	[7]

Experimental Protocols

Sample Collection: Mainstream Cigarette Smoke

Mainstream cigarette smoke is collected from a specified number of cigarettes using a smoking machine operating under a defined puffing regimen (e.g., ISO or Health Canada Intense). The total particulate matter (TPM) containing the cigarette smoke condensate is trapped on a 44-mm or 92-mm Cambridge filter pad.[5][6][8]

Sample Preparation: Extraction

- Internal Standard Spiking: Immediately after smoke collection, the Cambridge filter pad is
 placed into a labeled extraction vessel (e.g., a 50 mL centrifuge tube). A known volume of an
 internal standard solution containing N-Nitrosoanatabine-d4 is spiked directly onto the filter
 pad.[1][9]
- Extraction: Add 30 mL of 100 mM ammonium acetate solution to the extraction vessel.[1][9]
- Agitation: The vessel is then agitated on a mechanical shaker for a specified period (e.g., 40 minutes) to ensure complete extraction of the TSNAs from the filter pad into the solution.[1]

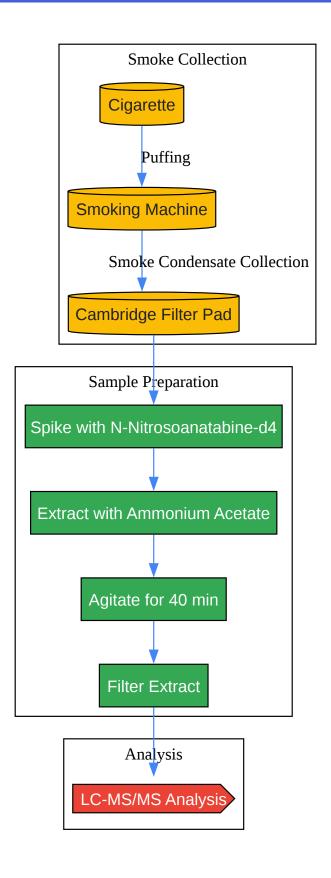






• Filtration: Following extraction, the sample extract is filtered through a 0.45 µm syringe filter to remove any particulate matter before analysis.[1][9] No further cleanup is typically required for this method.[5][6]





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Figure 1: Experimental workflow for the analysis of N-Nitrosoanatabine.



LC-MS/MS Analysis

The filtered extract is analyzed by a liquid chromatography-tandem mass spectrometry system.

Liquid Chromatography (LC) Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, or 3.0 mm x 50 mm) is typically used for separation.[1][6]
- Mobile Phase A: 0.1% Acetic Acid in Water or 100 mM Ammonium Acetate.[1][6]
- Mobile Phase B: Methanol or Acetonitrile.[6][10]
- Flow Rate: 0.2 0.5 mL/min.[6]
- Column Temperature: 65 °C.[6]
- Injection Volume: 1-20 μL.
- Gradient: A gradient elution is employed to separate the analytes.

Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two ion transitions are monitored for each analyte for confirmation and quantification.[3][4]
- Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).[11]
- MRM Transitions: Specific precursor-to-product ion transitions for N-Nitrosoanatabine and N-Nitrosoanatabine-d4 are monitored.

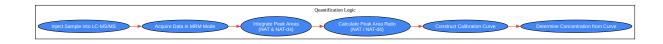


Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N-Nitrosoanatabine (NAT)	[Insert Value]	[Insert Value]
N-Nitrosoanatabine-d4 (NAT-d4)	[Insert Value]	[Insert Value]

(Note: Specific m/z values should be determined empirically on the instrument used.)

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte (N-Nitrosoanatabine) to the peak area of the internal standard (N-Nitrosoanatabine-d4) against the concentration of the analyte in the calibration standards. The concentration of N-Nitrosoanatabine in the smoke condensate samples is then determined from this calibration curve.



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Figure 2: Logical workflow for quantification.

Conclusion

The described LC-MS/MS method using **N-Nitrosoanatabine-d4** as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of N-Nitrosoanatabine in cigarette smoke condensates. The simplified extraction procedure and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in research and quality control settings. The use of an isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical data.



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